![molecular formula C19H24N2O3S B2612607 [2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 380315-35-5](/img/structure/B2612607.png)
[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced TNF-α Production
Research into adamantylthio heterocycles and adamantylated thiocresols has shown that certain adamantylsulfanyl heterocycles can enhance the production of tumor necrosis factor α (TNF-α) in genetically modified cells. This suggests potential applications in studying immune responses and developing treatments for conditions associated with TNF-α activity (Maurin et al., 2004).
Supramolecular Chemistry
Adamantyl moieties have been used to enhance the aqueous solubility of dendrimers through supramolecular encapsulation with β-cyclodextrin. This process, which involves the synthesis of neutral metallodendrimers possessing adamantane termini, opens up possibilities in drug delivery systems and the creation of water-soluble materials with specific functionalities (Newkome et al., 2004).
Enzymatic Reactions Studies
The study of L-methionine sulfoximine's enzymatic reactions has provided insights into its conversion to various compounds, illustrating the complex biochemistry of adamantane derivatives. These findings have implications for understanding the metabolic pathways and potential toxicity of these compounds (Cooper et al., 1976).
Antioxidant and Anti-inflammatory Activities
A series of adamantyl-based ester derivatives have been synthesized and shown to exhibit strong antioxidant activities and significant anti-inflammatory properties. These findings highlight the potential of adamantyl compounds in developing treatments for oxidative stress and inflammatory diseases (Kumar et al., 2015).
Catalysis and Chemical Synthesis
Adamantyl groups have been utilized in catalysis, specifically in Pd-catalyzed intermolecular C-H bond arylation reactions, demonstrating the influence of the bulkiness of carboxylate ligands. Such reactions are crucial in synthetic chemistry for the development of complex molecules and have implications in pharmaceutical manufacturing (Tanji et al., 2020).
Propiedades
IUPAC Name |
[2-(1-adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-25-17-15(3-2-4-20-17)18(23)24-11-16(22)21-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTFPSCYUNRAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85271184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2612524.png)
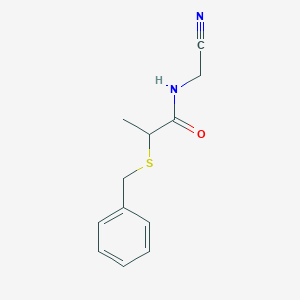
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2612529.png)
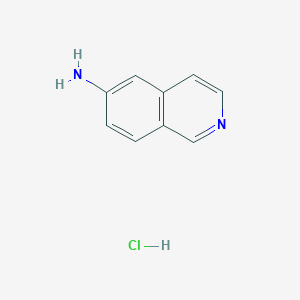

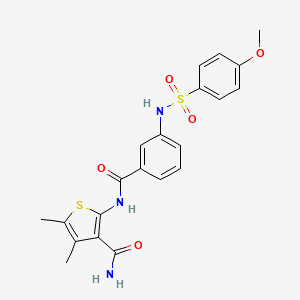
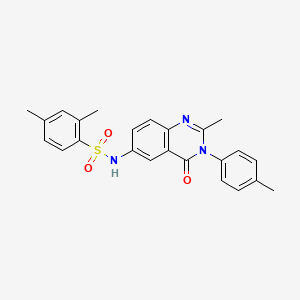
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2612535.png)
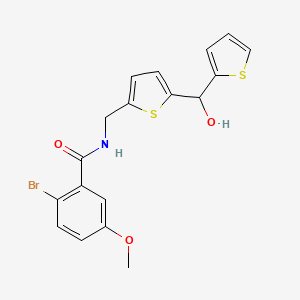
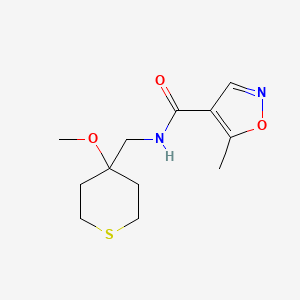

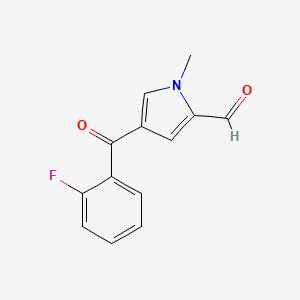
![Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612543.png)
![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/no-structure.png)
